molecular formula C6H12O3 B1588938 (S)-Methyl 3-Hydroxypentanoate CAS No. 42558-50-9

(S)-Methyl 3-Hydroxypentanoate

Cat. No. B1588938
CAS RN: 42558-50-9
M. Wt: 132.16 g/mol
InChI Key: XHFXKKFVUDJSPJ-YFKPBYRVSA-N
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Description

(S)-Methyl 3-hydroxypentanoate, also known as (S)-3-hydroxy-3-methylpentanoic acid, is a five-carbon monocarboxylic acid that is widely used in scientific research. It is a key intermediate in the synthesis of many compounds and is used in a variety of applications, including chromatography, spectroscopy, and enzymology.

Scientific Research Applications

  • Catalysis and Chemical Synthesis : A. Matsuda (1973) explored the cobalt carbonyl-catalyzed hydroesterification of butadiene, demonstrating the potential of such reactions in synthesizing esters like methyl 3-pentenoate, which is structurally related to (S)-Methyl 3-Hydroxypentanoate (Matsuda, 1973).

  • Biomaterials and Tissue Engineering : Chen and Wu (2005) discussed the applications of polyhydroxyalkanoates (PHAs) in medical devices and tissue engineering. PHAs, including polymers like poly 3-hydroxybutyrate and its copolymers, are related to hydroxyalkanoates like (S)-Methyl 3-Hydroxypentanoate and demonstrate significant potential in developing various medical applications (Chen & Wu, 2005).

  • Pharmaceutical Applications : Basu Baul et al. (2009) synthesized amino acetate functionalized Schiff base organotin(IV) complexes, using compounds structurally similar to (S)-Methyl 3-Hydroxypentanoate, for potential use as anticancer drugs. This study highlights the relevance of such compounds in developing new pharmaceuticals (Basu Baul et al., 2009).

  • Food and Beverage Industry : Lytra et al. (2012) investigated the organoleptic impact of ethyl 2-hydroxy-4-methylpentanoate enantiomers in wine, which is structurally related to (S)-Methyl 3-Hydroxypentanoate. This research provides insights into how similar compounds contribute to the aroma and taste in food products (Lytra et al., 2012).

  • Organic Synthesis and Stereochemistry : Chu et al. (1992) demonstrated the use of optically active organoiron complexes in the synthesis of compounds like 2R,3S-methyl 3-hydroxypentanoate, closely related to (S)-Methyl 3-Hydroxypentanoate. This research is crucial for understanding stereochemistry in organic synthesis (Chu et al., 1992).

  • Enzymatic Resolution and Biocatalysis : García-Urdiales et al. (2009) studied the enzymatic resolution of methyl (±)-3-hydroxypentanoate using Candida antarctica lipase B. This research provides insights into the biocatalytic potential of enzymes in resolving chiral compounds related to (S)-Methyl 3-Hydroxypentanoate (García-Urdiales et al., 2009).

properties

IUPAC Name

methyl (3S)-3-hydroxypentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-3-5(7)4-6(8)9-2/h5,7H,3-4H2,1-2H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFXKKFVUDJSPJ-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40437811
Record name Methyl (S)-3-hydroxypentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 3-Hydroxypentanoate

CAS RN

42558-50-9
Record name Methyl (S)-3-hydroxypentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of methyl-3-oxo-pentanoate (31) (20 g) noyori hydrogenation with RuCl2 [(S)-BINAP] (60 mg), in methanol was added. The flask was charged with hydrogen gas (5 atm) at 100° C. The resulting suspension was vigorously stirred for 48 hours. The reaction mixture was diluted with methanol and the combined organic layers were filtered through a Celite pad. The combined organic phases were evaporated in a rotary evaporator to yield the product (S) isomer of methyl-3-hydroxy-pentanoate (32). The methyl-3-hydroxy-pentanoate (secondary alcohol-32) was protected with TBDMSCl in the presence of imidazole in dichloro methane. The reaction mixture was stirred for 24 hours at room temperature. This reaction was quenched with aqueous saturated sodium bicarbonate and extracted with dichloro methane. The combined organic phases were dried over Na2SO4 and the combined organic phases were evaporated in a rotary evaporator to yield the TBS protected product (33). A stirred solution of ester was reduced with di-isobutyl aluminum hydride in dichloro methane at −78° C. for 5 hours. This reaction mixture was quenched with saturated aqueous sodium potassium tartarate. The combined organic and aqueous layers were filtered and organic layer was separated by separating funnel. The aqueous layer was extracted with dichloro methane. The combined organic phases were dried over Na2SO4 and the combined organic phases were evaporated in a rotary evaporator to yield the product primary alcohol (34) as a pale yellow liquid. The primary alcohol was protected with methane sulfonyl chloride in the presence of TEA in dichloromethane. The reaction mixture was stirred for 4 hours at 0° C. This reaction was quenched with aqueous saturated sodium bicarbonate and extracted with dichloro methane. The combined organic phases were dried over Na2SO4 and the combined organic phases were evaporated in a rotary evaporator to yield the methane sulfonyl protected product (35). The methane sulfonyl protected primary alcohol was stirred at 70° C. with NaN3 in DMF for 16 hours. A stirred solution of TBS protected secondary alcohol. This reaction was quenched with pre cooled ice water and extracted with diethyl ether. The combined organic phases were dried over Na2SO4. The combined organic phases were evaporated in a rotary evaporator to yield the azido product as a colorless liquid (36). This was deprotected with TBAF in tetrahydrofuran at room temperature. This reaction was quenched with saturated ammonium chloride solution and extracted with diethyl ether; the combined organic phases were dried over Na2SO4 and evaporated on rotary evaporator to yield the product 1-azido-3-pentanol (36A) as a colorless liquid.
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
RuCl2
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-Methyl 3-Hydroxypentanoate
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Citations

For This Compound
9
Citations
F Yoshizako, T Kuramoto, A Nishimura… - Journal of fermentation …, 1998 - Elsevier
Chlorella pyrenoidosa Chick catalyzed the reduction of methyl 3-oxopentanoate (Me 3-oxoPen) to the corresponding (S)-(+)-3-hydroxy ester in 60% enantiomeric excess (ee). An …
Number of citations: 11 www.sciencedirect.com
K Mori, P Puapoomchareon - Liebigs Annalen der Chemie, 1990 - Wiley Online Library
Pheromone synthesis, CXVIII. Synthesis of the enantiomers of (E)â•’1â•’ethylâ•’5â•’methyl Page 1 K. Mori, P. Puapoomchareon 159 Pheromone Synthesis, CXVIII Synthesis of …
KL Fow, LCH Poon, ST Sim, GK Chuah… - Engineering in Life …, 2008 - Wiley Online Library
The moderate enantioselectivity of wild form baker's yeast can be considerably increased either by using continuous feeding to maintain a low substrate concentration throughout the …
Number of citations: 12 onlinelibrary.wiley.com
K Nakamura, H Kondo… - Bulletin of the …, 1992 - repository.kulib.kyoto-u.ac.jp
Results Racemic 1 was prepared by the reaction shown in Scheme I; methyl dithioacetate was prepared by the reaction of methyl magnesium bromide with carbon disulfide, which was …
Number of citations: 5 repository.kulib.kyoto-u.ac.jp
J Razkin, A González, P Gil - Tetrahedron: Asymmetry, 1996 - Elsevier
Synthesis of sitophilate 6, the male-produced aggregation pheromone of the granary weevil, has been achieved with an overall yield of 46% from 1 in high enantiomeric and …
Number of citations: 20 www.sciencedirect.com
HM Puntambekar - lib.unipune.ac.in
A review of various types of phase transfer catalysts used for esterification of carboxylic acids is presented. Chemistry of different types of quaternary salts, crown ethers, cryptates, …
Number of citations: 2 lib.unipune.ac.in
RA Pilli, VB Riatto - Journal of the Brazilian Chemical Society, 1999 - SciELO Brasil
SciELO - Brasil - The asymmetric synthesis of (+)-sitophilure, the natural form of the aggregation pheromone of Sitophilus oryzae L. and Sitophilus zeamais M. The asymmetric synthesis …
Number of citations: 18 www.scielo.br
JCH Lee - 2013 - search.proquest.com
As Organic Chemistry evolves into the 2 st Century, the goal of this discipline has altered dramatically from merely accessing target molecules to efficiently synthesizing these …
Number of citations: 1 search.proquest.com
KR Prasad - Tetrahedron: Asymmetry, 2011
Number of citations: 0

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